![molecular formula C22H25N3O2 B2423665 N-[4-(2-Oxoazetidin-1-yl)phenyl]-5-propan-2-yl-3,4-dihydro-1H-isoquinoline-2-carboxamide CAS No. 1950245-10-9](/img/structure/B2423665.png)
N-[4-(2-Oxoazetidin-1-yl)phenyl]-5-propan-2-yl-3,4-dihydro-1H-isoquinoline-2-carboxamide
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Overview
Description
Azetidinones, also known as 2-azetidinones or β-lactams, are a class of compounds that have a four-membered cyclic amide. They are known for their wide range of biological activities, including antibacterial, antifungal, and antitumor properties .
Synthesis Analysis
Azetidinones can be synthesized through the Staudinger reaction, which is a [2+2] ketene-imine cycloaddition reaction . This involves the reaction of a Schiff base with chloro acetyl chloride in the presence of a catalyst like triethylamine .Molecular Structure Analysis
The molecular structure of azetidinones consists of a four-membered β-lactam ring. This ring is highly strained, making these compounds reactive .Chemical Reactions Analysis
Azetidinones can undergo various chemical reactions due to the strain in the β-lactam ring. For example, they can undergo ring-opening reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of azetidinones can vary widely depending on their substitution patterns. Generally, they are stable compounds, but they can be reactive due to the strain in the β-lactam ring .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-(2-oxoazetidin-1-yl)phenyl]-5-propan-2-yl-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-15(2)19-5-3-4-16-14-24(12-10-20(16)19)22(27)23-17-6-8-18(9-7-17)25-13-11-21(25)26/h3-9,15H,10-14H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPXEQVBHMEEEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC2=C1CCN(C2)C(=O)NC3=CC=C(C=C3)N4CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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